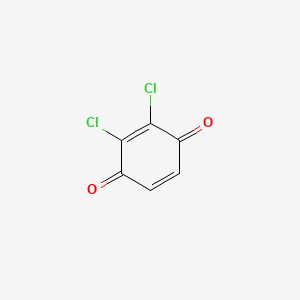

2,3-Dichloro-1,4-benzoquinone

描述

Historical Context and Evolution of Research Interest in Quinones

The study of quinones is deeply rooted in the history of natural product chemistry. The name "quinone" is derived from quinic acid, a compound first isolated from cinchona bark. wikipedia.org This bark was famously the source of quinine, the primary treatment for malaria for centuries. cheminst.caunizg.hr The immense demand for quinine, particularly during colonial expansion, and its often-limited supply created a powerful incentive for its chemical synthesis. unizg.hr This pursuit captivated chemists and significantly spurred the development of organic chemistry in the 19th and 20th centuries. unizg.hracs.org

A pivotal moment in the history of synthetic chemistry occurred in 1856 when William Henry Perkin, while attempting to synthesize quinine, serendipitously created mauveine, the first synthetic organic dye. cheminst.caacs.org This discovery not only launched the synthetic dye industry but also highlighted the vast chemical potential of aromatic compounds and their derivatives, including quinones. As the field of organic synthesis matured, research interest in quinones evolved from simple isolation and synthesis targets to a focus on their utility as versatile chemical reagents. Their conjugated dione (B5365651) structure makes them excellent electrophiles and dienophiles in cycloaddition reactions, a property that has been exploited in the total synthesis of complex molecules like cholesterol and morphine. wikipedia.org

Significance of 2,3-Dichloro-1,4-benzoquinone within Halogenated Benzoquinone Chemistry

This compound belongs to the class of halogenated benzoquinones, which are derivatives of 1,4-benzoquinone (B44022) where one or more hydrogen atoms are replaced by halogens. tandfonline.com The introduction of electron-withdrawing chlorine atoms onto the benzoquinone ring significantly influences the compound's chemical properties. This substitution makes the ring more electron-deficient, enhancing its reactivity as both a Michael acceptor and a dienophile in Diels-Alder reactions compared to its non-halogenated parent compound.

Within this class, this compound is a significant compound, valued as a versatile building block for more complex molecules. lookchem.com Its utility is demonstrated by the academic interest in developing efficient and convenient preparation methods, often starting from 1,4-benzoquinone. tandfonline.com Its distinct reactivity profile allows it to serve as a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. lookchem.com Unlike more complex and highly reactive halogenated quinones such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is primarily known as a powerful oxidizing agent, this compound is more frequently employed as a foundational scaffold upon which molecular complexity is built through substitution and cycloaddition reactions. lookchem.comwikipedia.org

Table 1: Physicochemical Properties of this compound This table is interactive. You can sort the data by clicking on the headers.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂Cl₂O₂ chemicalbook.com |

| Molecular Weight | 176.98 g/mol chemicalbook.com |

| CAS Number | 5145-42-6 lookchem.comchemicalbook.com |

| Appearance | Yellow solid lookchem.com |

| Boiling Point | 251.81°C (estimate) lookchem.com |

| Flash Point | 90.1°C lookchem.com |

| Solubility | Sparingly soluble in water, soluble in organic solvents lookchem.com |

Overview of Key Academic Research Domains for this compound

The unique reactivity of this compound has established its use in several key domains of academic research.

Organic Synthesis: The compound is widely utilized as a reagent and a synthetic intermediate. lookchem.com Its electron-deficient nature makes it a valuable electrophile for reactions with various nucleophiles. Research in this area focuses on its application in cycloaddition reactions to construct complex cyclic systems and as a precursor for synthesizing substituted aromatic compounds that are otherwise difficult to access. tandfonline.comsemanticscholar.org

Materials Science: A significant area of research involves the use of this compound and its derivatives as monomers for advanced polymers. For instance, related dichlorobenzoquinone structures are used to synthesize novel conductive polymers and hybrid nanocomposites, often in conjunction with materials like graphene oxide. mdpi.com These materials are investigated for their potential in electronic applications, including the development of sensors, batteries, and supercapacitors, due to their electrochemical properties. mdpi.comchemimpex.com

Medicinal and Agrochemical Chemistry: The compound serves as a crucial intermediate in the synthesis of dyes and potential pharmaceutical agents. lookchem.com The established reactivity of the structurally similar 2,3-dichloro-1,4-naphthoquinone in producing biologically active heterocyclic compounds provides a strong rationale for exploring this compound for similar applications in medicinal chemistry. semanticscholar.org This research involves creating libraries of novel compounds for biological screening against various therapeutic targets.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

26912-70-9 |

|---|---|

分子式 |

C6H2Cl2O2 |

分子量 |

176.98 g/mol |

IUPAC 名称 |

2,3-dichlorocyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C6H2Cl2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H |

InChI 键 |

USAYMJGCALIGIG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=O)C(=C(C1=O)Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies and Preparation of 2,3 Dichloro 1,4 Benzoquinone

Conventional Synthetic Routes to 2,3-Dichloro-1,4-benzoquinone

Traditional methods for synthesizing this compound primarily rely on the halogenation of accessible precursors. These routes are well-documented and widely employed in laboratory settings.

An efficient and direct pathway to 2,3-dihalo-1,4-benzoquinones, including the dichloro- derivative, starts from 1,4-benzoquinone (B44022). tandfonline.com This approach involves the direct introduction of chlorine atoms onto the benzoquinone ring. The process is foundational and serves as a common starting point for producing various halogenated quinones. tandfonline.com The reactivity of the 1,4-benzoquinone core allows for electrophilic substitution, though specific conditions and reagents are necessary to control the position and degree of halogenation.

A specific and effective method for the synthesis of this compound involves the use of sulfuryl chloride (SO₂Cl₂) as the halogenating agent. chemicalbook.com In a typical procedure, 1,4-benzoquinone is dissolved in a solvent mixture, such as diethyl ether and chloroform, and cooled to 0°C under an inert atmosphere like nitrogen. chemicalbook.com Sulfuryl chloride is then added dropwise to the solution. The reaction mixture is subsequently processed, often by pouring it onto crushed ice and performing an extraction with an organic solvent like diethyl ether. chemicalbook.com

Table 1: Representative Synthesis of this compound using Sulfuryl Chloride

| Step | Precursor | Reagents | Solvent | Temperature | Duration | Reported Yield |

|---|---|---|---|---|---|---|

| 1 (Chlorination) | 1,4-Benzoquinone | Sulfuryl dichloride | Diethyl ether/chloroform (4:1) | 0°C | 30 min | 71% |

| 2 (Oxidation) | Intermediate product | Silver(I) oxide | Diethyl ether | Not specified | 1 h |

Purification and Characterization Techniques for Research-Grade this compound

Obtaining high-purity, research-grade this compound is critical for its use in further chemical synthesis and analysis. This requires effective purification and thorough characterization.

Following synthesis, the crude product is typically purified using column chromatography. chemicalbook.com A common stationary phase is silica (B1680970) gel, and the mobile phase is a mixture of petroleum ether and ethyl acetate (B1210297), for example, in a 9:1 ratio. chemicalbook.com The progress of the purification can be monitored by thin-layer chromatography (TLC), where the compound exhibits a specific retention factor (Rf), such as 0.6 in a 9:1 petroleum ether-ethyl acetate system. chemicalbook.com

The identity and purity of the final product are confirmed using a suite of analytical techniques. Mass spectrometry (MS) is used to determine the molecular weight; for this compound, an expected signal in electrospray (ES) mass spectrometry would be around m/z 176, corresponding to the [M-H]⁻ ion. chemicalbook.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be employed to confirm the chemical structure, identifying the specific arrangement of protons, carbons, and functional groups.

Table 2: Characterization Data for this compound

| Technique | Parameter | Observed Value/Result |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Rf Value | 0.6 (petroleum ether - EtOAc, 9:1) chemicalbook.com |

| Mass Spectrometry (MS) | m/z (ES) | 176 [M-H]⁻ chemicalbook.com |

| Molecular Formula | - | C₆H₂Cl₂O₂ |

| Molecular Weight | - | 176.98 g/mol |

Reactivity and Fundamental Reaction Mechanisms of 2,3 Dichloro 1,4 Benzoquinone

Electron Transfer and Redox Chemistry of 2,3-Dichloro-1,4-benzoquinone

The chemical behavior of this compound is significantly influenced by its electron-deficient quinoid ring, which is activated by the presence of two chlorine atoms. This structure imparts strong electron-accepting properties, making it a potent oxidizing agent in various chemical transformations. Its reactivity is centered around its ability to accept electrons, leading to the formation of a stable hydroquinone (B1673460) or semiquinone radical anion.

The oxidative strength of a quinone is quantified by its reduction potential, which measures its tendency to acquire electrons. This compound is recognized for its significant oxidative power. scispace.com Studies comparing various halogenated benzoquinones have shown that the type, number, and position of halogen substituents directly influence reactivity. nih.gov Among several tested chloro-substituted benzoquinones, this compound (2,3-DCBQ) demonstrated the strongest oxidative capacity in certain reactions, such as the oxidation of 5-methyl-2′-deoxycytidine in the presence of hydrogen peroxide. nih.gov Its efficacy in this system was found to be more than double that of tetrachloro-1,4-benzoquinone (TCBQ). nih.gov

This high oxidative power is a consequence of the electron-withdrawing nature of the chlorine atoms, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the quinone, facilitating electron transfer from other species. This electron-accepting ability allows it to form charge-transfer complexes with electron donor molecules. unibe.ch In such complexes, this compound acts as the acceptor (A) and the other molecule as the donor (D), forming alternating stacks with significant π-π interactions. unibe.ch The ability of this compound and other quinones to act as catalytic oxidants in biological systems, for example in the enzymatic oxidation of NADPH, further underscores their redox activity. koreascience.kr

Table 1: Comparative Reactivity of Halogenated Benzoquinones

| Compound | Relative Oxidative Rank* |

|---|---|

| This compound | 1 |

| Tetrachloro-1,4-benzoquinone | 2 |

| Tetrabromo-1,4-benzoquinone | 2 |

| 2,3,5-Trichloro-1,4-benzoquinone | 3 |

| Tetrafluoro-1,4-benzoquinone | 4 |

| 2,5-Dichloro-1,4-benzoquinone (B146525) | 5 |

| 2,6-Dichloro-1,4-benzoquinone | 6 |

| 2-Chloro-1,4-benzoquinone | 7 |

*Rank based on the oxidation of 5-methyl-2′-deoxycytidine. nih.gov

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are fundamental processes in organic synthesis for constructing cyclic compounds. Due to its electronic properties, this compound serves as a valuable component in these reactions, particularly as an electron-deficient reactant.

In the context of [4+2] cycloaddition, commonly known as the Diels-Alder reaction, this compound functions as a dienophile. tandfonline.com The electron-withdrawing chloro substituents enhance the electrophilicity of the quinone system. Critically, the reaction occurs specifically at the unhalogenated carbon-carbon double bond. tandfonline.com This specific reactivity allows for the synthesis of complex polycyclic structures.

A representative example of this reactivity is the Diels-Alder reaction between this compound and cyclopentadiene (B3395910). lookchem.com In this reaction, cyclopentadiene acts as the 4π-electron diene, and the unhalogenated double bond of the benzoquinone acts as the 2π-electron dienophile, leading to the formation of a tricyclic adduct.

Reaction Scheme: Diels-Alder Reaction with Cyclopentadiene

| Diene | Dienophile | Product |

|---|---|---|

| Cyclopentadiene | This compound | 4,5-Dichlorotricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione |

The specific product shown is illustrative of the general adduct structure.

The Diels-Alder reaction is a concerted, pericyclic reaction, meaning it is believed to occur in a single step through a cyclic transition state without the formation of any intermediates. The reaction is thermally allowed and involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

For this compound, the two chlorine atoms significantly lower the energy of its LUMO. This reduced energy gap between the dienophile's LUMO and the diene's HOMO facilitates the reaction, making the quinone a more reactive dienophile. The reaction proceeds with high regioselectivity, exclusively involving the double bond that is not substituted with chlorine atoms. This is because the chlorinated double bond is more electron-deficient and sterically hindered, making it less favorable for cycloaddition. The concerted nature of the mechanism ensures a high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product.

Photoinduced Reactions of this compound

The interaction of this compound with light can induce unique chemical transformations, particularly those involving electron transfer processes. These photochemical pathways provide routes to novel molecular structures that are not accessible through thermal reactions.

In the presence of certain hindered aliphatic tertiary amines, this compound undergoes a photoinduced self-substitution reaction. rsc.orgresearchgate.net The initial and key step of this reaction mechanism is a photoinduced electron transfer (PET) from the amine to the electronically excited state of the dichlorobenzoquinone. rsc.org

Upon absorption of light, the benzoquinone is promoted to an excited state, which is a much stronger oxidant than its ground state. This excited quinone can then accept an electron from the tertiary amine, which acts as an electron donor. This electron transfer event generates a triplet radical ion pair, consisting of the semiquinone radical anion and the amine radical cation. researchgate.net Subsequent reaction steps lead to the formation of novel oligomeric products. For this compound specifically, the major product identified from this reaction is a trimer. rsc.org This contrasts with the photo-reactions of its isomers, 2,5- and 2,6-dichloro-1,4-benzoquinone, which yield different sets of dimers, trimers, and pentamers under similar conditions, highlighting the influence of the chlorine atom positions on the reaction outcome. rsc.org

Table 2: Compounds Mentioned in the Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₂Cl₂O₂ |

| 2,5-Dichloro-1,4-benzoquinone | C₆H₂Cl₂O₂ |

| 2,6-Dichloro-1,4-benzoquinone | C₆H₂Cl₂O₂ |

| 2-Chloro-1,4-benzoquinone | C₆H₃ClO₂ |

| 2,3,5-Trichloro-1,4-benzoquinone | C₆HCl₃O₂ |

| 4,5-Dichlorotricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione | C₁₁H₈Cl₂O₂ |

| 5-methyl-2′-deoxycytidine | C₁₀H₁₅N₃O₄ |

| Cyclopentadiene | C₅H₆ |

| Hydrogen peroxide | H₂O₂ |

| Tetrabromo-1,4-benzoquinone | C₆Br₄O₂ |

| Tetrachloro-1,4-benzoquinone | C₆Cl₄O₂ |

Self-Substitution and Oligomerization Reactions (e.g., Dimer, Trimer Formation)

While direct self-substitution or oligomerization of neutral this compound is not a commonly reported pathway, its radical anion form can undergo such reactions. The formation of dimers from quinone radical anions is a known phenomenon, particularly for highly electron-accepting quinones like the structurally related 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

The process typically involves the reversible dimerization of the radical anion (Q•⁻) to form a dianionic dimer (Q₂²⁻). This equilibrium is significantly influenced by factors such as the solvent, temperature, and the presence of counter-ions. The dimerization is often driven by a favorable enthalpy change, but opposed by a large negative entropy change, indicating a more ordered dimeric state.

Table 1: Representative Thermodynamic Parameters for Dimerization of a Quinone Radical Anion Note: Data presented here is illustrative for a related quinone system to demonstrate the principles of the dimerization process.

| Parameter | Value | Significance |

|---|---|---|

| ΔH (kJ/mol) | -50 to -70 | Exothermic process, favors dimer formation. |

| ΔS (J/mol·K) | -100 to -150 | Large decrease in entropy, disfavors dimer formation. |

| K (M⁻¹) | Variable | Equilibrium constant, highly dependent on solvent and temperature. |

Spectroscopic and Mechanistic Investigations of Photochemical Transformations

The photochemistry of chlorobenzoquinones in aqueous solutions has been investigated to understand their environmental fate and transformation pathways. Upon UV irradiation, these compounds undergo transformations leading to various photoproducts.

Studies on different isomers of dichloro-1,4-benzoquinone reveal a general mechanism involving the formation of transient species. The primary photochemical event is the excitation of the quinone to a short-lived singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. This triplet state is a key reactive intermediate.

In aqueous media, the triplet state can react with water to form a photohydrate intermediate. This intermediate subsequently decays to yield the final stable products, which are typically the corresponding hydroquinone (from reduction) and a hydroxy-substituted benzoquinone (from substitution of a chlorine atom by a hydroxyl group). Laser flash photolysis is a crucial technique for detecting and characterizing these transient species.

Table 2: Transient Species in the Photolysis of Dichlorobenzoquinones

| Transient Species | Method of Detection | Typical Lifetime | Role in Mechanism |

|---|---|---|---|

| Triplet State (³Q) | UV-Vis Absorption Spectroscopy | 0.1 - 1 µs | Primary reactive intermediate after photoexcitation. |

| Photohydrate (HIaq) | UV-Vis Absorption Spectroscopy | ~5 ms | Intermediate formed from the reaction of the triplet state with water. |

| Semiquinone Radical | EPR Spectroscopy | Variable | Formed via hydrogen abstraction or electron transfer. |

Nucleophilic Substitution Reactions on the Quinone Ring

The carbon-chlorine bonds in this compound are part of a vinylogous acyl halide system, making them susceptible to nucleophilic attack. The reaction proceeds via a nucleophilic vinylic substitution mechanism. The presence of the electron-withdrawing carbonyl groups activates the double bond towards attack by nucleophiles.

A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace one or both chlorine atoms. semanticscholar.org The reaction with di-substituted chloro-benzoquinones, such as the 2,5- and 2,6-isomers, and thiols results in the substitution of the chlorine atoms. nih.gov For this compound, the reaction can be controlled to achieve either mono- or di-substitution depending on the stoichiometry and reaction conditions.

The mechanism is typically a two-step addition-elimination process. The nucleophile first attacks one of the chlorinated carbons, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion to restore the conjugated system. The reactivity is enhanced in acid-catalyzed conditions, which facilitate the creation of a carbocationic center that is readily attacked by the nucleophile. nih.gov

Table 3: Examples of Nucleophilic Substitution on Dichlorinated Quinones Note: Examples are drawn from 2,3-dichloro-1,4-naphthoquinone, a well-studied analog with similar reactivity at the C-Cl bonds.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Nitrogen | Primary Amines (R-NH₂) | 2-Amino-3-chloro-1,4-quinones | semanticscholar.org |

| Sulfur | Thiols (R-SH) | 2-Thio-3-chloro-1,4-quinones | nih.gov |

| Oxygen | Alkoxides (R-O⁻) | 2-Alkoxy-3-chloro-1,4-quinones | semanticscholar.org |

Generation and Reactivity of Radical Intermediates

This compound and its analogs can readily form radical intermediates, which are central to their function as oxidants. The two primary types of radical intermediates are the radical anion (semiquinone) and the radical cation.

Radical Anion (Semiquinone): This species is formed by the one-electron reduction of the quinone. researchgate.net This can be achieved through reaction with a reducing agent or via electron transfer from a suitable donor. The resulting semiquinone is a relatively stable radical, and its formation is a key step in many biological and chemical redox processes. For instance, the reaction of the related DDQ with tribenzylamine (B1683019) in acetonitrile (B52724) produces a stable anion radical. researchgate.net These radical anions can participate in further reactions, such as the dimerization discussed previously.

Radical Cation: The radical cation is formed by a one-electron oxidation of the quinone substrate, a process often initiated photochemically or by a strong oxidant. More commonly, the quinone itself acts as an oxidant, accepting an electron from a substrate molecule via a single-electron transfer (SET) mechanism to form the substrate's radical cation and the quinone's radical anion. This is a common mechanistic pathway in oxidations mediated by high-potential quinones like DDQ. researchgate.net The excited state of DDQ, for example, can convert various organic molecules into their radical cation forms. researchgate.net These highly reactive radical cation intermediates can then undergo a variety of subsequent reactions, including C-H functionalization, cyclization, and coupling reactions. researchgate.netnih.gov

The generation of these radical intermediates underscores the versatility of this compound in mediating a wide array of chemical transformations through electron transfer pathways.

Intermolecular Interactions and Complexation Studies of 2,3 Dichloro 1,4 Benzoquinone

Formation and Comprehensive Characterization of Charge-Transfer (CT) Complexes

The study of charge-transfer complexes involving 2,3-dichloro-1,4-benzoquinone provides insight into its electron-acceptor capabilities and the non-covalent interactions that govern molecular assembly. These complexes are formed through the interaction of an electron-rich donor molecule with the electron-deficient quinone ring system.

Spectroscopic Signatures of Donor-Acceptor Interactions

While extensive research is available on the charge-transfer complexes of the more potent acceptor 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), specific spectroscopic studies detailing the distinct signatures of charge-transfer complexes involving this compound are not prominently available in the surveyed literature. Generally, the formation of such a complex is expected to give rise to a new, broad absorption band in the UV-visible spectrum at a longer wavelength than the bands of the individual donor and acceptor molecules. This new band is attributed to the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Structural Elucidation of Co-crystal and Quinhydrone-Type Complexes (e.g., with 2,3-Dichloro-1,4-hydroquinone)

A significant example of complexation is the formation of a quinhydrone-type 1:1 donor-acceptor charge-transfer complex, specifically 2,3-dichloro-1,4-hydroquinone this compound monohydrate. In the crystal structure of this complex, the 2,3-dichloro-1,4-hydroquinone (donor) and this compound (acceptor) molecules form alternating stacks.

The molecular planes of the donor and acceptor are nearly parallel, inclined to one another by only 1.45 (3)°. This co-planar arrangement is a hallmark of charge-transfer complexes and facilitates other intermolecular interactions. The formation of this well-defined co-crystal demonstrates a structured molecular arrangement driven by donor-acceptor interactions.

Table 1: Crystallographic Data for the 2,3-Dichloro-1,4-hydroquinone—this compound Monohydrate Complex

| Parameter | Value |

| Formula | C₆H₄Cl₂O₂·C₆H₂Cl₂O₂·H₂O |

| System | Monoclinic |

| Donor-Acceptor Ratio | 1:1 |

| Stacking Arrangement | Alternating stacks along |

| Inclination between Molecular Planes | 1.45 (3)° |

Analysis of π–π Stacking Interactions in Solid-State and Solution Structures

The stability of the this compound complexes in the solid state is significantly influenced by π–π stacking interactions. In the quinhydrone-type complex with 2,3-dichloro-1,4-hydroquinone, these interactions are evident between the aromatic rings of the alternating donor and acceptor molecules within the stacks.

Table 2: π–π Stacking Interaction Parameters

| Interaction Type | Centroid–Centroid Distance (Å) |

| Interaction 1 | 3.5043 (9) |

| Interaction 2 | 3.9548 (9) |

Contributions of Intermolecular Hydrogen Bonding to Complex Stability

In addition to π–π stacking, intermolecular hydrogen bonding plays a critical role in stabilizing the crystal structure of complexes involving this compound, particularly when co-crystallized with proton-donating species like hydroquinone (B1673460).

In the monohydrate complex of this compound and its hydroquinone analogue, a network of O—H⋯O hydrogen bonds is observed. These bonds involve the hydroxy groups of the hydroquinone donor, the ketone groups of the benzoquinone acceptor, and the co-crystallized water molecule. This network of hydrogen bonds links the molecular stacks, resulting in the formation of two-dimensional sheets that contribute significantly to the cohesion and stability of the three-dimensional crystal structure.

Investigations of Adsorption Phenomena with Advanced Materials (e.g., Graphene)

Specific studies detailing the adsorption of this compound on advanced materials such as graphene are not readily found in the reviewed scientific literature. Research in this area has often focused on other substituted benzoquinones. For instance, theoretical studies on the interaction of 2,6-dichloro-3-methyl-1,4-benzoquinone with a graphene layer predict that the most stable configurations arise from π-π interactions when the molecule is parallel to the graphene surface. Such findings suggest that this compound would likely interact with graphene via similar π-stacking mechanisms, but dedicated experimental or computational studies for this specific compound are required for confirmation.

Theoretical and Computational Chemistry Approaches to 2,3 Dichloro 1,4 Benzoquinone

Electronic Structure Investigations of 2,3-Dichloro-1,4-benzoquinone

Computational studies have been performed to determine the properties of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity, its ability to act as an electron acceptor, and its spectroscopic characteristics. For instance, benchmark calculations have been used to visualize the active orbitals of the ground state (S₀) of this compound. unipi.it These calculations often rely on obtaining an initial geometry by modifying the known structure of 1,4-benzoquinone (B44022), replacing the hydrogen atoms at the 2 and 3 positions with chlorine atoms. unipi.it

The electronic properties calculated through these methods are essential for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structure with its biological or chemical activity. researchgate.net

Application of Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for studying chlorinated benzoquinones due to their balance of computational cost and accuracy. DFT methods are widely applied to calculate a range of molecular properties.

DFT has been the method of choice for investigating the reaction mechanisms involving this compound. For example, the M06-2X functional, combined with a 6-31+G(d,p) basis set and a continuum solvation model like CPCM, has been employed to model reaction pathways in solution. acs.org This level of theory is effective for exploring the thermodynamics and kinetics of complex organic reactions.

Furthermore, DFT is used to predict various properties that can be compared with experimental data, such as:

Optimized Geometries: Determining bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Simulating infrared and Raman spectra to aid in the characterization of the molecule.

Electronic Properties: Calculating HOMO-LUMO gaps, electron affinity, and ionization potential, which are key to understanding its role as an oxidizing agent.

The table below summarizes computational methods used in studies involving this compound and related compounds.

| Method/Functional | Basis Set | Application/Objective | Reference |

| M06-2X | 6-31+G(d,p) | Investigation of reaction pathways and solvent effects (CPCM model). | acs.org |

| CASPT2 / NEVPT2 | ANO-L-VTZP | Calculation of excited state energies and optimization of molecular geometries. | unipi.it |

| B88-PW91 GGA | DZVP | Used in QSAR models for predicting toxicity of related aromatic compounds. | researchgate.net |

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD can provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules like solvents.

While specific MD simulation studies focused exclusively on this compound are not prominent in the cited literature, this technique is highly applicable to this class of molecules. MD simulations could be employed to:

Analyze Conformational Flexibility: Although the benzoquinone ring is relatively rigid, MD can explore the dynamics of its interactions and any subtle conformational changes in different environments.

Study Solvation Effects: Simulate the molecule in various solvents to understand how solvent molecules arrange around it and influence its reactivity and stability.

Investigate Crystal Packing: In the solid state, MD can be used to study the interactions between molecules in a crystal lattice, providing insight into the forces that govern crystal structure. For example, MD could be used to explore the dynamics within the charge-transfer complex formed between this compound and its hydroquinone (B1673460) counterpart. unibe.ch

The application of MD simulations requires an accurate force field, which defines the potential energy of the system. For novel molecules like this compound, these force field parameters would typically be derived from quantum chemical calculations.

Computational Elucidation of Reaction Pathways and Transition States

One of the most powerful applications of computational chemistry is the elucidation of detailed reaction mechanisms. For this compound, theoretical calculations have been instrumental in understanding its unique reactivity compared to its isomers.

A combined experimental and computational study investigated the Lossen rearrangement reaction activated by various chlorinated benzoquinones. acs.org In this study, it was observed that this compound reacted differently from its 2,5- and 2,6-dichloro isomers. While the other isomers formed stable adducts, the reaction with 2,3-DCBQ led to a rearranged product, 2-chloro-3-hydroxy-1,4-benzoquinone. acs.org Computational methods, such as DFT, are essential for mapping the potential energy surface of such reactions. This involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, and products.

Finding Transition States (TS): Calculating the structure and energy of the highest energy point along the reaction coordinate. The TS is a critical first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Performing IRC calculations to confirm that a located transition state correctly connects the desired reactant and product, thereby validating the proposed reaction pathway. acs.org

Additionally, computational studies have identified this compound as one of the main products in the OH-initiated photochemical oxidation of o-dichlorobenzene under atmospheric conditions, highlighting its relevance in environmental chemistry. researchgate.net

Charge Density Analysis and Bonding Characteristics

Charge density analysis provides a deep understanding of the distribution of electrons in a molecule, revealing the nature of chemical bonds and intermolecular interactions. This analysis is typically performed using the Quantum Theory of Atoms in Molecules (QTAIM) on an electron density distribution obtained from either high-resolution X-ray diffraction experiments or high-level quantum chemical calculations.

While a dedicated charge density study on isolated this compound was not found in the search results, the molecule is known to form a quinhydrone-type 1:1 donor-acceptor [D-A] charge-transfer complex with its reduced form, 2,3-dichloro-1,4-hydroquinone. a2bchem.comunibe.ch Such complexes are of significant interest for charge density studies, which could quantitatively describe:

Bond Critical Points (BCPs): Analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs to characterize the nature of covalent bonds and weaker intermolecular interactions, such as π-π stacking in the charge-transfer complex.

Atomic Charges: Partitioning the electron density to assign charges to each atom in the molecule, providing insight into its electrostatic potential.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface to predict sites susceptible to nucleophilic or electrophilic attack.

Computational methods like DFT are routinely used to calculate the theoretical electron density for such analyses, offering a powerful complement to experimental techniques. researchgate.net

Advanced Applications of 2,3 Dichloro 1,4 Benzoquinone in Chemical Sciences

Strategic Reagent in Complex Organic Synthesis

Currently, there is a limited amount of published research detailing the use of 2,3-dichloro-1,4-benzoquinone as a strategic reagent in the synthesis of complex organic molecules. While its structural analogs are common oxidizing agents, specific examples for this compound are not widely documented. One of the fundamental preparations of this compound involves the chlorination of 1,4-benzoquinone (B44022). An efficient laboratory-scale synthesis has been reported starting from 1,4-benzoquinone using sulfuryl chloride, followed by oxidation with silver(I) oxide, affording the desired product in good yield.

Versatile Building Block for Diverse Organic Molecular Architectures

The reactivity of the carbon-carbon double bond and the carbon-chlorine bonds in this compound suggests its potential as a versatile building block for a variety of organic structures. Halogenated benzoquinones are known to participate in several key reactions, making them valuable synthons for constructing more complex molecular frameworks.

One of the primary reaction types for benzoquinones is nucleophilic substitution , where the chlorine atoms can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups. Although detailed studies specifically on the 2,3-dichloro isomer are scarce, the reactivity of the closely related 2,5- and 2,6-dichloro-1,4-benzoquinones with thiolates has been investigated. These studies show that the chlorine atoms are substituted by the sulfur nucleophile, indicating that this compound could similarly serve as a scaffold for introducing thioether linkages.

Another significant reaction is the Diels-Alder reaction , a powerful tool for the formation of six-membered rings. wikipedia.org Benzoquinones are excellent dienophiles due to their electron-deficient double bonds. wikipedia.org While specific examples employing this compound as the dienophile are not extensively reported, the general reactivity of substituted benzoquinones in [4+2] cycloadditions is well-established. wikipedia.org This suggests its utility in constructing polycyclic and structurally complex molecules. The presence of electron-withdrawing chlorine atoms is expected to enhance its dienophilic character.

Role in the Development of Novel Synthetic Methodologies

Based on the available literature, the role of this compound in the development of novel synthetic methodologies is not yet well-defined. While new methods are continuously being developed for the synthesis of quinone derivatives and their application in catalysis and organic transformations, specific methodologies centered around this compound are not prominent in the current scientific landscape.

Contributions to Materials Science and Polymer Chemistry (e.g., as a Precursor)

The potential for this compound to contribute to materials science and polymer chemistry lies in its ability to act as a monomer or a precursor to monomers. For instance, the polymerization of the isomeric 2,5-dichloro-1,4-benzoquinone (B146525) to form poly(benzoquinonyl sulfide) has been reported, showcasing the utility of dichlorobenzoquinones in creating novel polymers. researchgate.net

Environmental Transformation Studies of 2,3 Dichloro 1,4 Benzoquinone

Investigation of Degradation Pathways in Aquatic and Environmental Matrices (e.g., via Chlorination)

There is a notable absence of specific studies investigating the degradation pathways of 2,3-dichloro-1,4-benzoquinone in aquatic and other environmental matrices. Research into the behavior of haloquinones in the environment has predominantly focused on isomers that are more commonly identified as disinfection byproducts, such as 2,6-dichloro-1,4-benzoquinone. As a result, there is no available data to populate a table on the degradation of the 2,3-isomer under various conditions.

Emerging Research Frontiers and Future Directions for 2,3 Dichloro 1,4 Benzoquinone

Exploration of Catalytic Strategies for Sustainable Chemical Processes

A significant frontier in the application of 2,3-Dichloro-1,4-benzoquinone derivatives is the development of catalytic systems that align with the principles of green and sustainable chemistry. alliedacademies.org The focus is shifting from using these quinones as stoichiometric oxidants to employing them in catalytic amounts, which reduces waste, cost, and environmental impact. alliedacademies.orgnih.gov

A prominent example involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in catalytic oxidation reactions. nih.gov Researchers have successfully demonstrated that several oxidative transformations, including cyclizations, deprotections, and dehydrogenations, can be achieved using sub-stoichiometric quantities of DDQ. acs.org To make this catalytic cycle viable, a terminal oxidant is required to regenerate the active DDQ from its reduced hydroquinone (B1673460) form. uni-regensburg.de Manganese dioxide (MnO₂) has been identified as an inexpensive and environmentally benign terminal oxidant for this purpose. nih.gov This catalytic system, while sometimes slower than stoichiometric reactions, offers comparable yields and simplifies product purification. nih.gov

The development of such catalytic systems represents a move towards more sustainable chemical manufacturing by minimizing the consumption of expensive and potentially hazardous reagents. alliedacademies.org Future research is aimed at expanding the scope of these catalytic reactions and exploring other eco-friendly terminal oxidants.

| Parameter | Stoichiometric DDQ Process | Catalytic DDQ / MnO₂ Process | Sustainability Advantage |

|---|---|---|---|

| DDQ Requirement | 1.0+ equivalents | 0.15 - 0.20 equivalents | Reduced consumption of expensive reagent. nih.gov |

| Primary Oxidant | DDQ | Manganese Dioxide (MnO₂) | Use of an inexpensive and environmentally safer co-oxidant. nih.gov |

| Byproduct | DDQ-Hydroquinone | Manganese Oxides | Easier separation and potentially less hazardous waste stream. nih.gov |

| Reaction Speed | Generally faster | Significantly slower | Trade-off for improved sustainability profile. nih.gov |

Integration into Advanced Functional Materials and Nanostructures

This compound and its analogues are being explored as fundamental building blocks for advanced functional materials and nanostructures. Their electron-accepting nature and rigid structure make them ideal candidates for creating materials with tailored electronic, optical, and electrochemical properties.

One area of active research is the incorporation of dichlorobenzoquinone moieties into metal-organic frameworks (MOFs). For instance, MOFs based on the 2,5‐dichloro‐3,6‐dihydroxybenzoquinone linker and iron (Fe) metal ions have been synthesized and investigated for energy storage applications. wikipedia.org These materials exhibit intrinsic electrical conductivity and have shown promise as cathode materials in lithium-ion batteries, demonstrating stable discharge capacities. wikipedia.org

Another emerging frontier is the development of hybrid nanocomposites. Researchers have synthesized poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB) and created nanocomposites with graphene oxide (GO). mdpi.com The method of preparation significantly influences the material's final properties. These composites exhibit enhanced thermal stability compared to the pure polymer and demonstrate a hopping mechanism for electrical conductivity. mdpi.com The interaction between the polymer and graphene oxide, through hydrogen bonding and π-stacking, is crucial for the material's performance. mdpi.com Such composites are being investigated for applications in supercapacitors, batteries, and membranes. mdpi.com

| Material Type | Specific Example | Key Properties | Potential Application |

|---|---|---|---|

| Metal-Organic Framework (MOF) | (H₂NMe₂)₂Fe₂(Cl₂dhbq)₃ | Electrical conductivity of 2.6×10⁻³ S cm⁻¹; Specific energy density of 533 Wh kg⁻¹ | Lithium-ion batteries. wikipedia.org |

| Polymer Nanocomposite | PDACB / Graphene Oxide (GO) | Enhanced thermal stability; Hopping conductivity mechanism. mdpi.com | Supercapacitors, sensors. mdpi.com |

| Charge-Transfer Complex | 2,3-dichloro-1,4-hydroquinone·this compound monohydrate | Forms stacked donor-acceptor structure with π–π interactions. nih.gov | Organic electronics, fundamental materials research. nih.gov |

Development and Application of Novel Spectroscopic and Imaging Techniques for Characterization

The precise characterization of this compound and its derivatives is essential for understanding their reactivity and for quality control in their applications. Research in this area focuses on combining experimental spectroscopic methods with computational calculations to gain deeper insights into molecular structure and electronic properties.

Vibrational and electronic spectra of compounds like DDQ have been studied in detail using Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Vis spectroscopy. nih.gov To achieve a complete assignment of the observed spectral bands, these experimental results are often coupled with Density Functional Theory (DFT) calculations. nih.govresearchgate.net Different computational methods and basis sets are employed to compute the optimized geometrical structure and harmonic vibrational frequencies, providing a robust theoretical foundation for the experimental data. nih.gov

The electronic absorption spectra are also modeled computationally, both in the gas phase and in solution, to accurately predict the positions of band maxima observed experimentally. nih.gov For more complex systems, such as the characterization of novel synthesized derivatives, a suite of analytical techniques is employed, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, alongside spectroscopic methods. researchgate.netscielo.br Furthermore, advanced analytical techniques such as high-pressure liquid chromatography (HPLC) and tandem mass spectrometry are crucial for identifying and quantifying trace amounts of related compounds, such as 2,6-dichloro-1,4-benzoquinone, which has been identified as a disinfection by-product in drinking water. nih.gov

Interdisciplinary Research Opportunities

The unique properties of this compound create a fertile ground for interdisciplinary research, bridging chemistry, materials science, physics, and environmental science.

Chemistry and Materials Science: The synthesis of novel polymers, MOFs, and nanocomposites using dichlorobenzoquinone building blocks is a prime area for collaboration. wikipedia.orgmdpi.com Chemists can design and synthesize new linkers and monomers, while materials scientists can characterize the resulting materials' structural and functional properties, targeting applications in electronics, energy storage, and catalysis.

Analytical and Computational Chemistry: The synergy between experimental spectroscopy and theoretical calculations provides a powerful tool for understanding the fundamental properties of these molecules. nih.gov This collaboration is key to developing predictive models for reactivity and designing molecules with specific spectroscopic signatures for use as sensors or probes.

Environmental Science and Engineering: The detection of dichlorinated benzoquinones as disinfection byproducts in water supplies highlights an important intersection of analytical chemistry and environmental science. nih.gov Future research could involve collaborations with engineers to develop new materials, such as graphene-based filters, for the specific adsorption and removal of these toxic compounds from water. scielo.br

Biochemistry and Medicinal Chemistry: While this article focuses on the chemical compound, it is noteworthy that many naphthoquinone derivatives, which share a similar core structure, exhibit significant biological activity. semanticscholar.orggranthaalayahpublication.org The synthetic methodologies developed for this compound could be adapted by medicinal chemists to create libraries of related compounds for screening against various biological targets, fostering collaboration with biochemists to understand their mechanisms of action.

These interdisciplinary avenues promise to unlock new applications and a deeper fundamental understanding of this compound and its derivatives in the years to come.

常见问题

Q. What analytical techniques are recommended for confirming the structural integrity of 2,3-Dichloro-1,4-benzoquinone?

Methodological Answer: Structural confirmation requires a combination of techniques:

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking in charge-transfer complexes) .

- NMR spectroscopy : Identify substitution patterns (e.g., chlorine positions) and monitor reaction intermediates. For example, H NMR distinguishes hydroquinone and quinone forms .

- LC-MS : Track reaction pathways (e.g., nucleophilic substitution) by identifying molecular ion peaks and fragmentation patterns .

- IR spectroscopy : Detect functional groups (e.g., C=O stretching at ~1650 cm) .

Q. How can researchers determine the electrochemical properties of this compound in non-aqueous solvents?

Methodological Answer: Use single potential step chronoamperometry to measure diffusion coefficients () in solvents like acetonitrile. Key steps:

Prepare a three-electrode system (glassy carbon working electrode, Pt counter electrode, Ag/Ag reference).

Record current-time transients under controlled potential.

Apply the Cottrell equation: , where = electrode area, = concentration .

Data Example :

| Solvent | Diffusion Coefficient (, cm/s) | Reference |

|---|---|---|

| Acetonitrile |

Advanced Research Questions

Q. How can computational models resolve contradictions in the oxidative reactivity of this compound?

Methodological Answer: Discrepancies in autoxidation rates (e.g., unexpected fast reactivity despite high redox potential) require DFT calculations to evaluate:

- Charge-transfer complex stability : Hydride transfer barriers and carbocation intermediate stability .

- Secondary orbital interactions : Overlap between substrate π orbitals and the quinone’s LUMO .

- Linear free energy relationships (LFER) : Correlate substituent electronic effects (Hammett σ values) with reaction rates .

Q. What strategies optimize the synthesis of charge-transfer complexes using this compound?

Methodological Answer: Design donor-acceptor systems with controlled stoichiometry:

Co-crystallization : Combine hydroquinone (donor) and quinone (acceptor) in a 1:1 molar ratio in methanol/water .

Stacking geometry : Ensure parallel molecular planes (tilt <2°) for π-π interactions (centroid distance: 3.5–3.9 Å) .

Hydrogen bonding : Stabilize networks via O–H···O interactions (e.g., water-mediated bridges) .

Q. How do substituents influence the antitumor activity of this compound derivatives?

Methodological Answer: Evaluate structure-activity relationships (SAR) through:

- In vivo testing : Inject derivatives into mice with ascitic sarcoma 180; measure tumor inhibition rates .

- Mechanistic assays :

| Derivative (R Group) | Tumor Inhibition (%) | Hemolysis Threshold (mM) |

|---|---|---|

| R = H | 44 | 0.15 |

| R = Cl | 68 | 0.08 |

| R = NH | 52 | 0.12 |

| Source: |

Data Contradiction Analysis

Q. Why do some nucleophilic substitutions with this compound yield monosubstituted products instead of cyclized derivatives?

Methodological Answer: Contradictions arise from reaction conditions:

- Base selection : Triethylamine promotes monosubstitution, while stronger bases (e.g., KOtBu) enable cyclization via dianion intermediates .

- Steric effects : Bulky nucleophiles (e.g., pyrazole) hinder second substitution .

- Temperature : Heating (80°C) favors cyclization by overcoming kinetic barriers .

Q. How can researchers mitigate variability in this compound’s photochemical behavior?

Methodological Answer: Address light-induced variability via:

- Wavelength control : Use UV filters (e.g., 365 nm) to isolate specific excitation pathways .

- Quenching studies : Add radical scavengers (e.g., TEMPO) to identify reactive intermediates .

- Kinetic modeling : Fit time-resolved UV-vis data to pseudo-first-order rate equations .

Method Development

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in water?

Methodological Answer: Optimize AOPs using response surface methodology (RSM):

UV/HO : Vary HO concentration (0.1–1.0 mM) and UV intensity (10–50 mW/cm) .

Ozonation : Monitor ozone dosage (0.5–2.0 mg/L) and pH (3–9) .

Kinetic analysis : Use pseudo-second-order models to fit degradation curves () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。